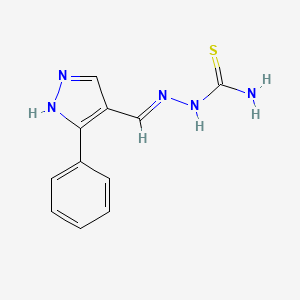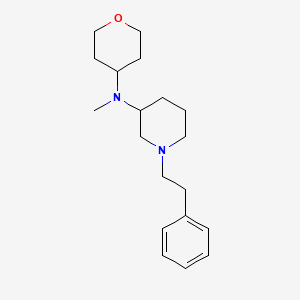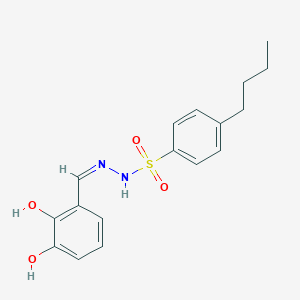
1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate, also known as CX717, is a novel compound that has gained significant attention in the field of neuroscience research. It is a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mechanism of Action
1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate exerts its effects by binding to a specific site on the AMPA receptor, which enhances the receptor's response to glutamate, a neurotransmitter that plays a crucial role in learning and memory processes. This results in increased synaptic plasticity, which is the ability of synapses to strengthen or weaken in response to neuronal activity, and ultimately leads to improved cognitive function.
Biochemical and Physiological Effects:
Several studies have demonstrated that 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate enhances cognitive function in both animal models and humans. It has been shown to improve memory, attention, and learning in various behavioral tasks. 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate has also been found to increase the release of acetylcholine, a neurotransmitter that is involved in cognitive processes, in the prefrontal cortex of rats.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate is its ability to enhance cognitive function without producing significant side effects. It has been shown to be well-tolerated in both animals and humans, with no evidence of toxicity or adverse effects on vital organs. However, one limitation of 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate is its relatively short half-life, which requires frequent dosing to maintain its effects.
Future Directions
There are several future directions for research on 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate. One area of interest is the potential use of 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate in combination with other cognitive enhancers, such as cholinesterase inhibitors or NMDA receptor antagonists, to produce synergistic effects. Another direction is the investigation of 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate's effects on other neurotransmitter systems, such as the dopamine and serotonin systems, which are also involved in cognitive processes. Additionally, further studies are needed to determine the long-term effects of 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate on cognitive function and to evaluate its potential as a therapeutic agent for neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate is a promising compound that has shown significant potential as a cognitive enhancer and therapeutic agent for various neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound. Further studies are needed to fully understand the potential of 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate and to determine its safety and efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate involves the reaction of 1-(4-chlorobenzyl)piperidine with N-(1-phenylethyl)acetamide in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt. The compound has a molecular weight of 414.89 g/mol and a chemical formula of C22H26ClN3O2·C2H2O4.
Scientific Research Applications
1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, attention deficit hyperactivity disorder (ADHD), and cognitive impairment associated with aging. It has also been investigated for its cognitive enhancing effects in healthy individuals.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O.C2H2O4/c1-16(18-5-3-2-4-6-18)23-21(25)19-11-13-24(14-12-19)15-17-7-9-20(22)10-8-17;3-1(4)2(5)6/h2-10,16,19H,11-15H2,1H3,(H,23,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSDMNYLHQQQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-azepanyl)-3-[2-methoxy-4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5963535.png)
![3-(4-methylphenyl)-11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5963549.png)
![N-cyclopropyl-3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5963557.png)


![4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone](/img/structure/B5963571.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5963593.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5963598.png)


![3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(3-thienylmethyl)piperidine trifluoroacetate](/img/structure/B5963627.png)
![5-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5963633.png)
![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5963638.png)
